1-(4-aminopiperidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one
Overview
Description
1-(4-Aminopiperidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by its unique structure, which includes an aminopiperidine moiety and a pyrazolyl group attached to a propanone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Formation of Piperidine Ring: The piperidine ring can be synthesized through the cyclization of amino acids or their derivatives.
Introduction of Pyrazolyl Group: The pyrazolyl group can be introduced through a reaction involving hydrazine and a suitable carbonyl compound.
Acylation: The final step involves the acylation of the aminopiperidine with a pyrazolyl-containing acyl chloride or anhydride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminopiperidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the pyrazolyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Piperidine-2-one derivatives.
Reduction Products: Reduced pyrazolyl derivatives.
Substitution Products: Substituted piperidines.
Scientific Research Applications
1-(4-Aminopiperidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(4-aminopiperidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-Aminopiperidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one can be compared with other similar compounds, such as:
1-Acetyl-4-aminopiperidine: Similar structure but lacks the pyrazolyl group.
4-Aminopiperidine: A simpler compound without the acyl and pyrazolyl groups.
1-(4-Aminopiperidin-1-yl)ethanone: Similar to the target compound but with a different acyl group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
1-(4-aminopiperidin-1-yl)-2-pyrazol-1-ylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-9(15-6-2-5-13-15)11(16)14-7-3-10(12)4-8-14/h2,5-6,9-10H,3-4,7-8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDJGZWKQXXHDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N)N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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